molecular formula C16H15N3O2 B5740755 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole

2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole

Cat. No.: B5740755
M. Wt: 281.31 g/mol
InChI Key: VEHUKOKYDKXQSJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4-nitrobenzyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole typically involves a multi-step process:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group at the para position, forming 4-nitrobenzene.

    Alkylation: The 4-nitrobenzene is then subjected to Friedel-Crafts alkylation using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-nitroethylbenzene.

    Cyclization: The 4-nitroethylbenzene is reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzimidazoles: Electrophilic substitution yields various substituted benzimidazoles.

Scientific Research Applications

2-Ethyl-1-(4-nitrobenzyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiparasitic effects. The benzimidazole core can bind to enzymes or receptors, inhibiting their function and disrupting cellular processes.

Comparison with Similar Compounds

    2-Ethylbenzimidazole: Lacks the nitrobenzyl group, making it less reactive.

    1-(4-Nitrobenzyl)-1H-benzimidazole: Lacks the ethyl group, affecting its biological activity.

    2-Methyl-1-(4-nitrobenzyl)-1H-benzimidazole: Similar structure but with a methyl group instead of an ethyl group, which can alter its reactivity and biological properties.

Uniqueness: 2-Ethyl-1-(4-nitrobenzyl)-1H-benzimidazole is unique due to the presence of both the ethyl and nitrobenzyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-ethyl-1-[(4-nitrophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-16-17-14-5-3-4-6-15(14)18(16)11-12-7-9-13(10-8-12)19(20)21/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHUKOKYDKXQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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